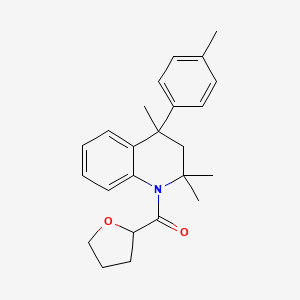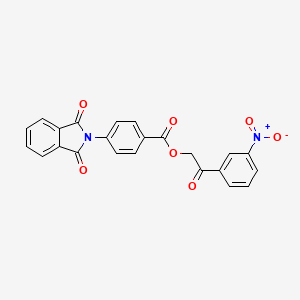![molecular formula C16H18ClNO3 B5160971 [3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride](/img/structure/B5160971.png)
[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzoate group attached to a phenyl ring, which is further substituted with a hydroxy and methylamino group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the phenyl benzoate intermediate, followed by the introduction of the hydroxy and methylamino groups through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids.
Medicine: The compound’s structure suggests potential pharmacological applications, including its use as a precursor for drug development.
Industry: In the industrial sector, the compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various technologies.
Mécanisme D'action
The mechanism by which [3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride exerts its effects involves interactions with specific molecular targets. The hydroxy and methylamino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Piperidine Derivatives: Compounds containing a piperidine ring, widely used in pharmaceuticals.
Uniqueness: [3-[1-Hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of hydroxy and methylamino groups, along with the benzoate moiety, makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
[3-[1-hydroxy-2-(methylamino)ethyl]phenyl] benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c1-17-11-15(18)13-8-5-9-14(10-13)20-16(19)12-6-3-2-4-7-12;/h2-10,15,17-18H,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLNTULLDYLRRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)OC(=O)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-acetyl-5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5160904.png)




![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide](/img/structure/B5160974.png)

![2-(4-morpholinyl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5160981.png)

![N-[(2,4-dichlorophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5160989.png)
